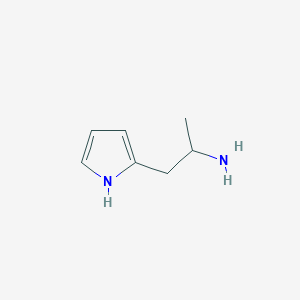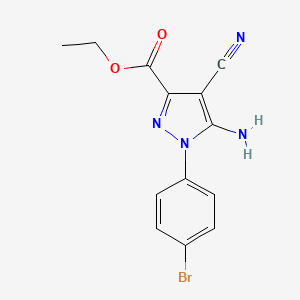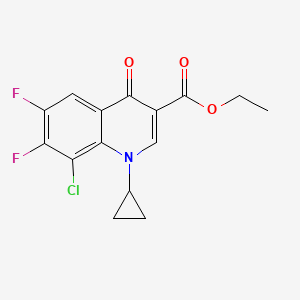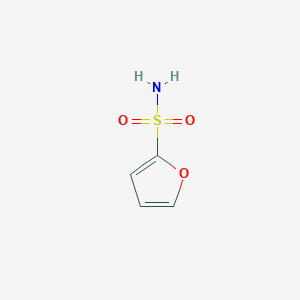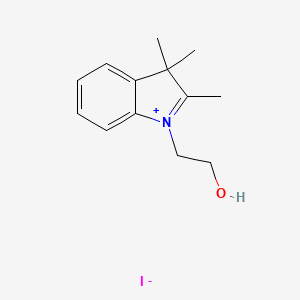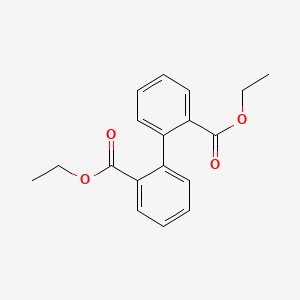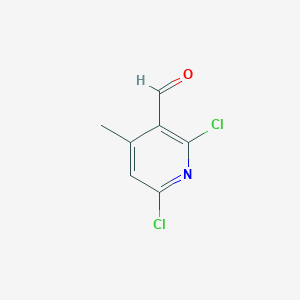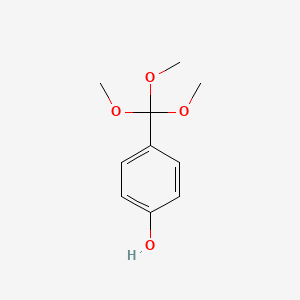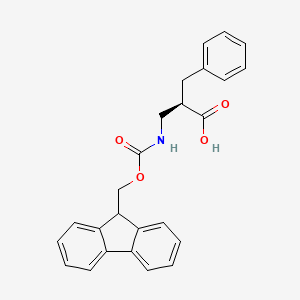![molecular formula C6H10N2 B1601838 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole CAS No. 135325-06-3](/img/structure/B1601838.png)
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole
Overview
Description
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C6H10N2 . It has an average mass of 110.157 Da and a monoisotopic mass of 110.084396 Da . It is also known by its IUPAC name, 1,2,3,4,5,6-Hexahydro-pyrrolo[3,4-c]pyrrole .
Molecular Structure Analysis
The molecular structure of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole consists of a pyrrole ring, which is a five-membered heterocyclic ring with two double bonds and a nitrogen atom . The hexahydro- prefix indicates that the pyrrole ring is fully saturated, meaning it contains no double bonds .Physical And Chemical Properties Analysis
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole has a molecular weight of 110.157 Da . The dihydrobromide salt of this compound has a molecular weight of 271.98 .Scientific Research Applications
Drug Discovery
Pyrrole derivatives, including “1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole”, have diverse applications in therapeutically active compounds . They are used in the development of various drugs, including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
Optoelectronic Materials
Pyrrole rings, which are a part of “1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole”, are commonly used in optoelectronic materials . These materials have applications in devices that source, detect and control light, including light-emitting diodes (LEDs), solar cells, and photodetectors .
Material Science
In the field of material science, pyrrole derivatives are used for their unique properties . They can be used in the creation of new materials with specific characteristics, such as high conductivity, biocompatibility, or thermal stability .
Catalysis
Pyrrole derivatives are also used in catalysis . They can act as catalysts in various chemical reactions, enhancing the rate of reaction and improving the yield of products .
Biological Activities
Compounds with a pyrrolopyrazine scaffold, which includes a pyrrole ring, have exhibited a wide range of biological activities . These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Natural Products
The pyrrole ring is commonly found in marine natural products . These natural products, derived from marine organisms, have potential applications in drug discovery and other areas of biotechnology .
Synthetic Intermediates
Pyrrole derivatives are often used as synthetic intermediates . They can be used in the synthesis of more complex molecules, playing a crucial role in the production of various chemicals .
Inhibitors of Protein Methyltransferases and Glycosyltransferases
Hydrogenated pyrrolopyrroles, which include “1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole”, have been found to inhibit protein methyltransferases and glycosyltransferases . These enzymes are involved in various biological processes, and their inhibition can have therapeutic effects .
properties
IUPAC Name |
1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-2-8-4-6(5)3-7-1/h7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLCNBOXQUHILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569879 | |
| Record name | 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole | |
CAS RN |
135325-06-3 | |
| Record name | 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



